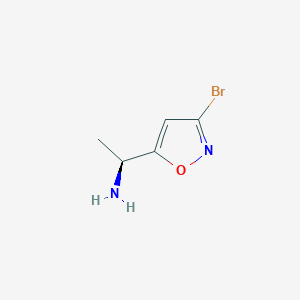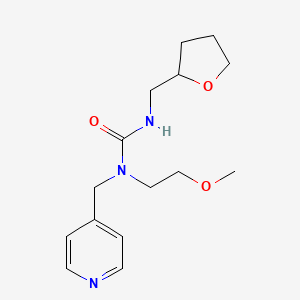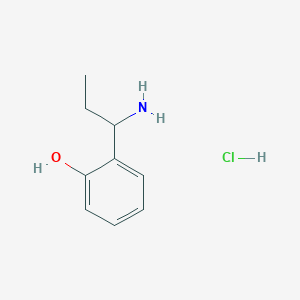
2-(1-Aminopropyl)phenol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(1-Aminopropyl)phenol hydrochloride” is a chemical compound with the CAS Number: 1311314-31-4 . It has a molecular weight of 187.67 .
Molecular Structure Analysis
The molecular formula of “2-(1-Aminopropyl)phenol hydrochloride” is C9H14ClNO . The InChI code is 1S/C9H13NO.ClH/c1-2-8(10)7-5-3-4-6-9(7)11;/h3-6,8,11H,2,10H2,1H3;1H .Wissenschaftliche Forschungsanwendungen
Pharmacological Properties of Phenolic Compounds
Phenolic compounds, including chlorogenic acid and its derivatives, have shown a wide range of pharmacological properties. These include antioxidant, anti-inflammatory, antibacterial, antiviral, and anti-diabetic effects, among others. For instance, chlorogenic acid (CGA) has been recognized for its antioxidant, anti-inflammatory, and cardioprotective roles, as well as its ability to modulate lipid and glucose metabolism, potentially aiding in the treatment of metabolic disorders like diabetes and obesity (Naveed et al., 2018).
Environmental Applications
Phenolic compounds also play significant roles in environmental applications, such as wastewater treatment. Advanced oxidation processes based on cavitation have been studied for the degradation of phenolic compounds in wastewater, showcasing the potential of these processes in environmental remediation (Gągol et al., 2018).
Bioactivity and Health Benefits
The bioactivity of phenolic compounds extends to neuroprotective, antidiabetic, anticancer, and anti-obesity effects. These compounds regulate immunity, interfere with the synthesis of proinflammatory cytokines, and modulate various signaling pathways, highlighting their potential in preventing and treating chronic inflammatory diseases (Yahfoufi et al., 2018).
Dietary and Nutritional Perspectives
In dietary and nutritional contexts, the transformation of phenolics through fermentation has been observed to enhance their bioactivity and health benefits. Fermentation not only increases the phenolic content but also improves the bioaccessibility and bioavailability of these compounds, making them more beneficial for human health (Leonard et al., 2021).
Eigenschaften
IUPAC Name |
2-(1-aminopropyl)phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-2-8(10)7-5-3-4-6-9(7)11;/h3-6,8,11H,2,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVGYSJIMHAWAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Aminopropyl)phenol hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

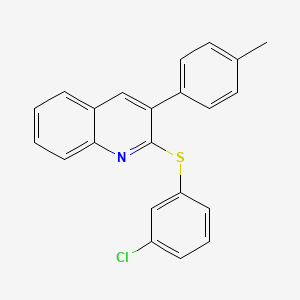
![6-Chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid](/img/structure/B2986702.png)
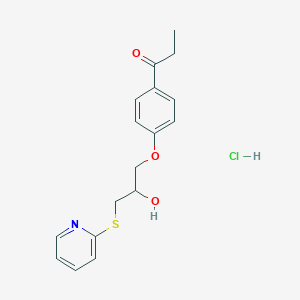
![N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2986708.png)

![2-(3,4-Dimethoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2986712.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide](/img/structure/B2986713.png)
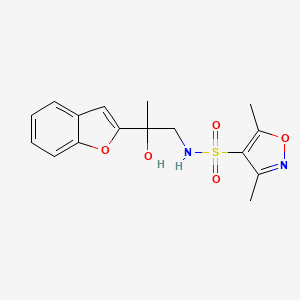
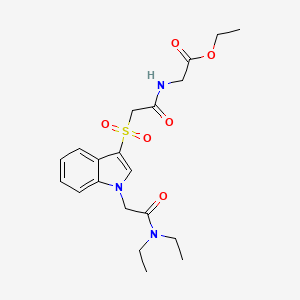
![1-(3,4-Dihydroxyphenyl)-2-((5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)ethanone](/img/structure/B2986716.png)
![ethyl 6-acetyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2986720.png)
![Methyl 1-[3-(prop-2-enoylamino)phenyl]cyclobutane-1-carboxylate](/img/structure/B2986721.png)
